molecular formula C13H14FNO3 B2683653 1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2287255-25-6

1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2683653
CAS No.: 2287255-25-6
M. Wt: 251.257
InChI Key: PEAZNJDTYKKTFE-HNHGDDPOSA-N
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Description

The compound 1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chiral small molecule designed for pharmaceutical and biological research. It is built around the 5-oxopyrrolidine-3-carboxylic acid scaffold, a structure of high interest in medicinal chemistry due to its presence in various bioactive molecules and natural products . This scaffold is known for its versatility and has been identified in compounds with a broad spectrum of biological activities. The strategic incorporation of the fluorophenyl group is a common practice in drug design; fluorine atoms can significantly influence a molecule's conformation, polarity, and metabolic stability, thereby enhancing its potential to interact with biological targets . Researchers are increasingly exploring this core structure for its potential in novel therapeutic development. Current scientific investigations into analogous 5-oxopyrrolidine derivatives have revealed promising anticancer properties. Studies show that such compounds can exhibit potent cytotoxic effects against a range of aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The biological activity extends beyond cytotoxicity; certain derivatives have demonstrated a strong inhibitory effect on cancer cell migration, a key process in metastasis, as determined by wound healing assays . Furthermore, research in three-dimensional (3D) cell culture models, which better mimic the tumor microenvironment, has confirmed the efficacy of these compounds in reducing spheroid size and viability, highlighting their potential for targeting solid tumors . In addition to its anticancer potential, the 5-oxopyrrolidine scaffold is a promising structure for antimicrobial discovery. Derivatives of this core have shown potent and selective activity against multidrug-resistant Gram-positive bacterial pathogens, such as Staphylococcus aureus , with efficacy comparable to established antibiotics like vancomycin . Some compounds in this class also exhibit strong antifungal activity against strains like Candida auris and Aspergillus fumigatus , surpassing the activity of conventional antifungal agents in some cases . The presence of the hydrazone-functionalizable carboxylic acid group on the pyrrolidine ring is a key feature, as it enables the formation of hydrogen bonds with amino acids, thereby facilitating stronger interactions with biological targets such as enzymes and receptors . This makes this compound a valuable and versatile building block for researchers developing new small-molecule agents for oncology and infectious disease.

Properties

IUPAC Name

1-[(1R)-1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZNJDTYKKTFE-HNHGDDPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the fluorophenyl intermediate through a Friedel-Crafts acylation reaction.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Introduction of the Carboxylic Acid Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity to target proteins or enzymes, influencing their activity. The pyrrolidine ring and carboxylic acid group contribute to the compound’s overall stability and reactivity, facilitating its biological effects.

Comparison with Similar Compounds

Core Pyrrolidinone Scaffold

The target compound shares the 5-oxopyrrolidine-3-carboxylic acid backbone with analogs such as:

  • 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 56617-43-7): Lacks the ethyl group, reducing steric bulk .
  • 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1998-86-3): Fluorine at the 2-position alters electronic properties and spatial orientation .
  • 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1270831-90-7): Dual halogenation increases lipophilicity (ClogP = 2.1) .

Substituent Variations

  • Position and Chirality : The (1R)-1-(4-fluorophenyl)ethyl group introduces stereochemistry absent in analogs like 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 842971-84-0), which has a linear ethyl linker .
  • Heterocyclic Modifications : Derivatives with triazole or oxadiazole moieties (e.g., compounds in ) exhibit enhanced antioxidant activity due to radical scavenging heterocycles .

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : 1.5× higher DPPH radical scavenging than ascorbic acid .
  • Target Compound : Activity unreported in evidence, but the 4-fluorophenyl group may enhance membrane permeability, while chirality could influence target binding.

Pharmacological Potential

  • Aprepitant Analogs : Fluorophenyl-containing morpholine derivatives () highlight the role of fluorine in CNS drug design .
  • Neuroprotective Effects: Pyrrolidinone scaffolds are explored for neurodegenerative diseases (e.g., Alzheimer’s) due to ROS modulation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight ClogP* Water Solubility (mg/mL)
Target Compound C₁₃H₁₄FNO₃ 251.26 1.8 ~0.5 (predicted)
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₁H₁₀FNO₃ 223.20 1.2 ~1.2
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₁H₉ClFNO₃ 257.65 2.1 ~0.3
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid C₁₃H₁₄FNO₃ 251.26 2.0 ~0.4

*ClogP calculated using ChemDraw.

Biological Activity

1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies regarding this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a pyrrolidine ring and a carboxylic acid functional group. Its molecular formula is C13H14FNO3, with a molecular weight of approximately 251.25 g/mol. The presence of the fluorophenyl group is pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine core followed by the introduction of the carboxylic acid moiety. Detailed synthetic pathways can be found in specialized literature focusing on pyrrolidine derivatives.

Anticancer Activity

Recent studies have demonstrated that 5-oxopyrrolidine derivatives exhibit promising anticancer properties. For instance, one study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent activity:

CompoundViability (%)Significant Findings
1 (Carboxylic Acid)78–86%Weak activity observed
4 (Hydrazide)Not specifiedNo enhancement in activity
6 (4-Chlorophenyl)64%Enhanced anticancer activity
8 (4-Dimethylamino)Significantly lower than controlMost potent among tested

The incorporation of different substituents on the phenyl ring significantly influenced the anticancer efficacy. For example, compounds with halogen substitutions showed improved potency compared to their non-substituted counterparts .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against multidrug-resistant pathogens. Testing against strains such as Staphylococcus aureus and Klebsiella pneumoniae yielded promising results:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus< 128Effective against resistant strains
Klebsiella pneumoniae< 128Effective against resistant strains

The compound's ability to inhibit growth in resistant bacterial strains underscores its potential as a lead compound for further drug development .

Case Studies

A notable case study involved the evaluation of various derivatives of the oxopyrrolidine scaffold, where researchers found that specific modifications led to enhanced biological activities. For instance, the introduction of a 4-dimethylamino group significantly increased anticancer potency when tested on A549 cells, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

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